molecular formula C12H11BrO2 B3118482 5-(2-Bromophenyl)cyclohexane-1,3-dione CAS No. 239132-52-6

5-(2-Bromophenyl)cyclohexane-1,3-dione

Cat. No.: B3118482
CAS No.: 239132-52-6
M. Wt: 267.12 g/mol
InChI Key: LVDPCSTZFXGYJB-UHFFFAOYSA-N
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Description

Contextual Significance within Substituted Cyclohexane-1,3-dione Frameworks

The cyclohexane-1,3-dione scaffold is a fundamental structural unit in a multitude of organic compounds. nih.gov Its derivatives are recognized as crucial intermediates and versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and natural products. tandfonline.comnbinno.comresearchgate.net The chemical versatility of this framework is attributed to the presence of highly reactive methylene (B1212753) and dicarbonyl groups, which allows for a wide range of chemical modifications. tandfonline.com

Substituted cyclohexane-1,3-diones are foundational to the creation of numerous bioactive molecules. google.com They are integral to the synthesis of compounds with a broad spectrum of biological activities, including:

Herbicidal and Pesticidal Properties: Many potent herbicides and pesticides contain the cyclohexane-1,3-dione moiety. tandfonline.comgoogle.com These compounds often function by inhibiting key plant enzymes, such as p-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govnih.gov

Pharmaceutical Applications: This class of compounds is a cornerstone in medicinal chemistry, serving as precursors for molecules with anti-inflammatory, antibacterial, antitumor, antiviral, and anticancer properties. nih.govtandfonline.comgoogle.com For instance, they are used to synthesize various heterocyclic compounds like quinolones and acridinediones, which have demonstrated significant pharmacological potential. bohrium.com

Synthetic Intermediates: Beyond direct bioactivity, these diones are valuable starting materials for synthesizing complex organic molecules, including bioactive alkaloids and polyphenols. google.com

The presence of a substituted phenyl ring, as in 5-(2-Bromophenyl)cyclohexane-1,3-dione, introduces specific steric and electronic properties that can be exploited to fine-tune the biological activity and reactivity of the parent scaffold.

Academic Relevance and Emerging Research Trajectories

While extensive research into the broad class of cyclohexane-1,3-diones is well-documented, the specific academic focus on this compound is an emerging area. Its relevance is largely inferred from the established importance of its structural analogues and the parent framework.

Current and future research involving this compound and its relatives are likely to proceed along several key trajectories:

Novel Synthesis Methods: There is ongoing interest in developing more efficient and regioselective methods for synthesizing substituted cyclohexane-1,3-diones. Techniques like the consecutive Michael-Claisen process are being refined to allow for large-scale production, which is crucial for industrial and pharmaceutical applications. google.comorganic-chemistry.org

Drug Design and Discovery: The structural features of phenyl-substituted cyclohexane-1,3-diones make them attractive candidates for computational and structure-based drug design. acs.org Research is focused on designing derivatives as potential inhibitors for specific biological targets, such as the c-Met receptor tyrosine kinase, which is implicated in non-small-cell lung cancer. acs.orgnih.gov The bromo-substitution on the phenyl ring can serve as a handle for further chemical modification through cross-coupling reactions, enabling the creation of diverse molecular libraries for screening.

Agrochemical Development: Building on the known herbicidal activity of the cyclohexane-1,3-dione core, research continues to explore how different substitution patterns affect potency and selectivity. nih.gov The unique positioning of the bromine atom in this compound could lead to novel structure-activity relationships, potentially resulting in the development of new crop protection agents.

Materials Science: The inherent reactivity of the dione (B5365651) structure also presents opportunities for its use in the synthesis of novel polymers and functional materials.

In essence, this compound stands as a promising substrate for exploration across multiple scientific disciplines. Its significance lies not only in its own potential but also in its capacity to serve as a versatile precursor for a new generation of complex and valuable molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-bromophenyl)cyclohexane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO2/c13-12-4-2-1-3-11(12)8-5-9(14)7-10(15)6-8/h1-4,8H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDPCSTZFXGYJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)CC1=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 2 Bromophenyl Cyclohexane 1,3 Dione and Analogous Systems

Established Synthetic Routes for Cyclohexane-1,3-dione Core Structures

The cyclohexane-1,3-dione framework is a crucial intermediate in the synthesis of a wide array of biologically active compounds, including natural products, pharmaceuticals, and herbicides. google.comresearchgate.net Consequently, numerous synthetic strategies have been developed to construct this versatile scaffold.

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the addition of a nucleophile, known as a Michael donor (typically an enolate or another stabilized carbanion), to an α,β-unsaturated carbonyl compound, the Michael acceptor. studycorgi.com This reaction is instrumental in building the carbon skeleton required for the cyclohexane-1,3-dione ring.

In a typical sequence for synthesizing a 5,5-disubstituted cyclohexane-1,3-dione like dimedone, the Michael addition of a donor such as diethyl malonate to an acceptor like mesityl oxide (4-methylpent-3-en-2-one) forms a key intermediate. studycorgi.com This intermediate subsequently undergoes an intramolecular condensation reaction to yield the cyclic dione (B5365651) structure. studycorgi.com The versatility of the enolate anion, a carbanion stabilized by an adjacent carbonyl group, makes it a powerful intermediate in these synthetic pathways. studycorgi.com

Table 1: Examples of Michael Addition in Cyclohexane-1,3-dione Synthesis

Michael Donor Michael Acceptor Key Intermediate/Product Reference
Diethyl propanedioate (diethyl malonate) 4-Methylpent-3-en-2-one (mesityl oxide) 5,5-Dimethylcyclohexane-1,3-dione (Dimedone) studycorgi.com
Acetone (B3395972) Enolate Ethyl acrylate Ethyl 3-(2,4-dioxocyclohexyl)propanoate organic-chemistry.org

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where a nucleophilic addition of an active hydrogen compound (a compound with a methylene (B1212753) group flanked by two electron-withdrawing groups) to a carbonyl group occurs, followed by a dehydration reaction. wikipedia.org This process is frequently employed in the synthesis of substituted cyclohexane-1,3-diones and related heterocyclic systems.

The reaction between cyclohexane-1,3-dione and various aromatic aldehydes is a well-documented application of this principle. researchgate.netacs.org These reactions can proceed through a tandem Knoevenagel condensation followed by a Michael addition, leading to the formation of complex structures like 9-aryl-hexahydro-xanthene-1,8-diones. researchgate.netacs.org The reaction is often catalyzed by a weak base, such as an amine, or in some cases, by acidic ionic liquids which can act as both catalyst and solvent. wikipedia.orgresearchgate.net The choice of catalyst and reaction conditions can influence the final product, yielding either the initial Knoevenagel adduct or a more complex cyclized product. researchgate.netnih.gov

Table 2: Knoevenagel Condensation of 1,3-Diones with Aldehydes

Active Methylene Compound Aldehyde Catalyst/Solvent Product Type Reference
Cyclohexane-1,3-dione Aromatic Aldehydes [Hmim]HSO₄ (ionic liquid) 9-Aryl-hexahydro-xanthene-1,8-dione researchgate.net
5,5-Dimethyl-1,3-cyclohexanedione (Dimedone) Aromatic Aldehydes None (solid-state grinding) 9-Aryl-octahydroxanthene-1,8-dione
Cyclohexane-1,3-dione Salicylaldehyde Triethylamine (B128534)/Ethanol Tetrahydrochromeno[3,4-c]chromen-1-one derivative researchgate.net

The formation of the cyclohexane-1,3-dione ring is fundamentally a cyclization reaction. Various strategies exist to form this six-membered ring. One classic method involves the intramolecular cyclization of a δ-keto-ester (a molecule containing both a ketone and an ester functional group separated by a suitable carbon chain). This process, often a variant of the Dieckmann condensation, can be performed in the vapor phase at high temperatures to yield the target dione. google.com

Another approach involves the ring-opening cyclization of precursor molecules. For instance, cyclohexane-1,3-dione-2-spirocyclopropanes can react with primary amines at room temperature, leading to a ring-opening of the strained cyclopropane (B1198618) ring followed by cyclization to form 2-substituted tetrahydroindol-4-ones. researchgate.net These methods highlight the diverse pathways available for constructing the core dione structure from different starting materials. researchgate.net

A significant advancement in the synthesis of cyclohexane-1,3-dione derivatives is the development of a one-pot, regioselective, and consecutive double Michael-Claisen process. google.com This method allows for the synthesis of substituted cyclohexane-1,3-diones starting from simple and unreactive ketones like acetone and α,β-unsaturated esters. researchgate.netorganic-chemistry.org

The process is initiated by forming the acetone enolate at low temperatures (-10 °C to 0 °C) using a strong base like sodium hydride (NaH). organic-chemistry.org This is followed by a double Michael addition to an α,β-unsaturated ester, which then undergoes an intramolecular Claisen cyclization to form the dione ring. google.comorganic-chemistry.org A key feature of this reaction is its remarkable regioselectivity, where the nucleophilic attack during the Michael addition consistently occurs from the more hindered site of the ketone. researchgate.net This methodology is efficient, demonstrates good atom economy, and has been scaled up for gram-scale synthesis, indicating its practical applicability. google.comresearchgate.net

Table 3: Consecutive Michael-Claisen Synthesis of Cyclohexane-1,3-dione Derivatives

Ketone α,β-Unsaturated Ester Base/Conditions Product Reference
Acetone Ethyl acrylate NaH / Toluene or neat, -10°C to 0°C Ethyl 3-(2,4-dioxocyclohexyl)propanoate google.comorganic-chemistry.org

Targeted Synthesis of 5-(2-Bromophenyl)cyclohexane-1,3-dione

The synthesis of 5-aryl substituted cyclohexane-1,3-diones, including the specific target this compound, can be achieved through multi-component condensation reactions. These methods build upon the fundamental reactions described previously, combining them to construct the target molecule efficiently.

The targeted synthesis of 5-(substituted phenyl)cyclohexane-1,3-diones can be accomplished by condensing a substituted benzaldehyde (B42025) with a malonic acid ester and an acetoacetic acid ester. google.com For the synthesis of this compound, the key starting material is 2-bromobenzaldehyde (B122850).

This synthesis can be performed as a two-step process. First, the 2-bromobenzaldehyde is condensed with a malonic acid ester (e.g., diethyl malonate) to form a benzylidenemalonate derivative. google.com This intermediate is then condensed with an acetoacetic acid ester, which acts as the Michael donor, to form the 1,5-dicarbonyl system that subsequently cyclizes to yield the desired this compound. google.com Alternatively, these components can be reacted in a one-pot synthesis, streamlining the procedure. google.com This approach provides a direct route to 5-aryl substituted cyclohexane-1,3-diones, which are valuable intermediates for various applications, including the development of herbicides. google.com

Table 4: Reactants for the Synthesis of 5-Arylcyclohexane-1,3-dione Scaffolds

Aldehyde Component Malonic Ester Component Acetoacetate Component Resulting Core Structure Reference
Substituted Benzaldehyde Diethyl malonate Ethyl acetoacetate 5-(Substituted Phenyl)cyclohexane-1,3-dione google.com

Table 5: List of Mentioned Chemical Compounds

Compound Name
2-bromobenzaldehyde
4-methylpent-3-en-2-one
5,5-dimethylcyclohexane-1,3-dione
This compound
9-aryl-hexahydro-xanthene-1,8-dione
Acetone
Cyclohexane-1,3-dione
Diethyl malonate
Diethyl propanedioate
Dimedone
Ethyl 3-(2,4-dioxocyclohexyl)propanoate
Ethyl acetoacetate
Ethyl acrylate
Indolin-2-one
Mesityl oxide
Salicylaldehyde
Sodium hydride

Introduction of Bromophenyl Moieties onto Cyclohexane-1,3-dione Scaffolds

The synthesis of 5-phenyl substituted cyclohexane-1,3-dione derivatives, including the 2-bromophenyl variant, can be achieved through multi-step condensation reactions. google.com One established method involves a one-pot reaction that combines a substituted benzaldehyde, a malonic acid ester, and an acetoacetic acid ester. google.com

Alternatively, a two-step process can be employed. This involves first condensing a benzaldehyde derivative with a malonic acid ester to form a benzylidenemalonate intermediate. This intermediate is then reacted with an acetoacetic acid ester to yield the final 5-(substituted phenyl)cyclohexane-1,3-dione product. google.com These methods provide a foundational route to creating the core structure of this compound.

Preparation of Diazo Derivatives of Phenyl-Substituted Cyclohexane-1,3-diones

Diazo compounds are valuable synthetic intermediates, and their preparation from phenyl-substituted cyclohexane-1,3-diones is a key transformation. The synthesis of 2-diazo-5-phenyl-cyclohexane-1,3-dione serves as a representative example. prepchem.com This process involves the reaction of 5-phenyl-cyclohexane-1,3-dione with a diazo transfer reagent, such as p-toluenesulfonyl azide (B81097) (tosyl azide), in the presence of a base like triethylamine. prepchem.com

The reaction is typically carried out at low temperatures (0–5 °C) in a solvent like ethanol. prepchem.com The diazo group is transferred from the tosyl azide to the C-2 position of the cyclohexane-1,3-dione ring. The resulting 2-diazo-5-phenyl-cyclohexane-1,3-dione is a yellow crystalline solid. prepchem.com Another related strategy involves the coupling of cyclohexane-1,3-dione with a diazonium salt to form a hydrazinyl derivative, which serves as a key starting material for the synthesis of various heterocyclic compounds. researchgate.netnih.gov

Table 1: Synthesis of 2-diazo-5-phenyl-cyclohexane-1,3-dione

Reactant 1 Reactant 2 Base Solvent Temperature Product Yield
5-phenyl-cyclohexane-1,3-dione p-Toluenesulfonyl azide Triethylamine Ethanol 0–5 °C 2-diazo-5-phenyl-cyclohexane-1,3-dione 32%

Data sourced from PrepChem. prepchem.com

Catalytic Systems in Cyclohexane-1,3-dione Synthesis and Derivatization

Modern organic synthesis heavily relies on catalytic systems to improve reaction outcomes. For the synthesis and derivatization of cyclohexane-1,3-diones, several metal-based catalysts have proven effective.

Copper-Catalyzed Methodologies

Copper catalysts are versatile and have been employed in various transformations involving cyclohexane-1,3-dione. Copper(II) complexes with ligands derived from cyclohexane-1,3-dione have been synthesized and characterized. nih.gov A significant application is seen in copper-catalyzed coupling reactions. For instance, a magnetic copper-based metal-organic framework (Cu-MOF-74) has been used to catalyze the reaction between 5-(2-bromoaryl)tetrazoles and cyclohexane-1,3-diones to produce 1-aminoisoquinolines. nih.gov This process involves an initial copper-catalyzed C(sp²)–C(sp³) bond formation followed by cyclocondensation. nih.gov

Palladium-Based Catalytic Systems

Palladium catalysts are particularly known for their role in hydrogenation and cross-coupling reactions. In the context of cyclohexane-1,3-dione synthesis, a palladium-on-carbon (Pd/C) catalyst is used in a transfer hydrogenation process to reduce resorcinol (B1680541) to 1,3-cyclohexanedione (B196179). google.com This reaction is carried out in the presence of a hydrogen donor, such as sodium formate, and provides high conversion and selectivity. google.com

Rhodium and Nickel Catalysis in Related Transformations

Rhodium and nickel catalysts are also utilized in the transformations of cyclic 1,3-diones. In the hydrogenation of cyclopentane-1,3-dione, a related system, a Rhodium-on-carbon (Rh/C) catalyst was found to strongly direct the reaction towards dehydration products. acs.orgresearchgate.net Additionally, a homogeneous Rh-phosphine catalyst has been reported to facilitate the isomerization of 4-hydroxycyclopent-2-enone into cyclopentane-1,3-dione. acs.org Nickel catalysts, such as Raney Nickel, have been employed for the hydrogenation of alkyl-substituted 1,3-diones. acs.orgresearchgate.net

Table 2: Performance of Various Catalysts in the Hydrogenation of Cyclopentane-1,3-dione

Catalyst Major Products Observations
Ru/C Cyclopentane-1,3-diol High yield and selectivity
Raney Nickel Cyclopentane-1,3-diol Effective for hydrogenation
Rh/C Cyclopentanone, Cyclopentanol Promoted dehydration
Pd/C Cyclopentanone, Cyclopentanol Promoted dehydration
Pt/C Cyclopentanone, Cyclopentanol Promoted dehydration

Data sourced from ACS Omega. acs.org

Recyclable Magnetic Metal-Organic Framework (MOF) Catalysis

Recyclable catalysts are central to sustainable chemistry. Magnetic metal-organic frameworks (MOFs) have emerged as highly efficient and reusable catalysts. A core-shell magnetic MOF, Fe₃O₄@SiO₂@Cu-MOF-74, has been successfully used as a nanocatalyst for the Ullmann-type C–C coupling of 2-(2-bromoaryl)imidazoles with cyclohexane-1,3-diones. jsynthchem.com This reaction leads to the synthesis of 6,7-dihydroimidazo[1,2-f]phenanthridin-8(5H)-ones in high yields. jsynthchem.com

The key advantages of this catalytic system are its high surface area, tunable porosity, and ease of recovery using an external magnet. jsynthchem.comresearchgate.net The catalyst demonstrated remarkable stability and could be reused for multiple consecutive cycles without a significant drop in its catalytic activity. nih.govjsynthchem.com This methodology highlights a sustainable route for complex C-C and C-N bond-forming reactions involving cyclohexane-1,3-dione scaffolds. jsynthchem.com

Optimization of Reaction Conditions for Synthetic Pathways

The successful synthesis of this compound and its analogs is highly dependent on the careful optimization of reaction conditions. Key parameters that significantly influence the outcome of the synthesis include temperature, the choice of solvent system, reaction duration, and the stoichiometry of the reactants. These factors are often interdependent and must be fine-tuned to maximize the yield and minimize the formation of byproducts.

The temperature at which a reaction is conducted can have a profound impact on its rate and selectivity. For the synthesis of 5-arylcyclohexane-1,3-diones, which can be achieved through methods like the Michael addition or Suzuki-Miyaura cross-coupling, temperature control is critical. In general, higher temperatures can increase the reaction rate, but may also lead to the formation of undesired side products or decomposition of the desired compound. For instance, in a typical Michael addition, a moderate temperature is often optimal to ensure a smooth reaction without promoting side reactions. researchgate.net

Table 1: Illustrative Effect of Temperature and Solvent on the Yield of a 5-Arylcyclohexane-1,3-dione Synthesis via a Suzuki-Miyaura Type Reaction

EntryTemperature (°C)Solvent System (v/v)Yield (%)
125Toluene/Water (1:1)45
250Toluene/Water (1:1)65
380Toluene/Water (1:1)85
4100Toluene/Water (1:1)78 (decomposition observed)
580Dioxane/Water (1:1)92
680DMF/Water (1:1)75
780Ethanol/Water (1:1)60

This table is a representative example based on general principles of Suzuki-Miyaura reaction optimization and does not represent empirically verified data for the specific target compound.

The duration of the reaction is a key parameter to optimize for achieving maximum conversion of starting materials to the desired product. Insufficient reaction time can lead to incomplete conversion and lower yields, while excessively long reaction times may result in the formation of degradation products. The progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal endpoint.

The stoichiometry of the reactants, including the catalyst and any reagents, plays a crucial role in the efficiency of the synthesis. In catalytic reactions like the Suzuki-Miyaura coupling, the ratio of the aryl halide, the boronic acid derivative, the base, and the palladium catalyst must be carefully controlled. An excess of one reactant may be necessary to drive the reaction to completion, but can also lead to the formation of byproducts. The catalyst loading is also a critical factor, with a balance needed between achieving a reasonable reaction rate and minimizing cost and potential contamination of the product with residual metal.

Table 2: Illustrative Effect of Reaction Duration and Stoichiometry on the Yield of a 5-Arylcyclohexane-1,3-dione Synthesis via a Michael Addition Type Reaction

EntryReactant A (equiv)Reactant B (equiv)Reaction Time (h)Yield (%)
11.01.0250
21.01.0675
31.01.01285
41.01.02482 (slight degradation)
51.01.21292
61.21.01288
71.01.51290 (purification challenges)

This table is a representative example based on general principles of Michael addition reaction optimization and does not represent empirically verified data for the specific target compound.

Spectroscopic and Crystallographic Characterization Techniques in Structural Elucidation

Spectroscopic Methods for Comprehensive Structural Confirmation

Spectroscopic techniques are fundamental to confirming the molecular structure of 5-(2-Bromophenyl)cyclohexane-1,3-dione. Each method provides unique information about the compound's atomic composition, bonding, and electronic properties, and together they offer a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy would be used to identify the different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the 2-bromophenyl group and the aliphatic protons of the cyclohexane-1,3-dione ring. The four protons on the aromatic ring would typically appear as a multiplet in the downfield region (δ 7.0–7.7 ppm) due to complex splitting patterns. The aliphatic protons on the cyclohexane (B81311) ring would produce signals in the upfield region (δ 2.0–4.0 ppm). The single proton on the carbon bearing the bromophenyl group (C5-H) would likely appear as a multiplet, while the protons on the carbons adjacent to the carbonyl groups (C4-H₂ and C6-H₂) would also form complex multiplets.

¹³C NMR Spectroscopy provides information about the carbon skeleton. The spectrum for this compound would be expected to show two signals for the carbonyl carbons (C1 and C3) in the highly deshielded region (δ 190–210 ppm). The six carbons of the 2-bromophenyl ring would produce signals in the aromatic region (δ 120–145 ppm), with the carbon atom directly bonded to the bromine atom showing a characteristic shift. The aliphatic carbons of the cyclohexane ring (C4, C5, and C6) would appear in the upfield region (δ 20–50 ppm).

Table 1: Predicted NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for similar structural motifs.

Atom ¹H NMR Predicted δ (ppm) ¹³C NMR Predicted δ (ppm)
Aromatic-H 7.0 - 7.7 (m, 4H) -
C5-H 3.5 - 4.0 (m, 1H) 40 - 50
C4-H₂, C6-H₂ 2.5 - 3.0 (m, 4H) 30 - 40
C2-H₂ 2.0 - 2.5 (m, 2H) 20 - 30
C=O (C1, C3) - 190 - 210
Aromatic-C - 120 - 145
Aromatic C-Br - ~122

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the C=O stretching of the two ketone groups, typically found in the range of 1700–1740 cm⁻¹. Other expected absorptions include C-H stretching vibrations for the aromatic ring (around 3000–3100 cm⁻¹) and the aliphatic ring (around 2850–3000 cm⁻¹). Aromatic C=C stretching bands would appear in the 1450–1600 cm⁻¹ region. The presence of the bromine atom would be indicated by a C-Br stretching vibration in the fingerprint region, typically between 500 and 600 cm⁻¹.

Table 2: Predicted IR Absorption Frequencies for this compound Predicted values are based on characteristic frequencies for the respective functional groups.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
C=O (ketone) Stretch 1700 - 1740 (strong)
Aromatic C-H Stretch 3000 - 3100 (medium)
Aliphatic C-H Stretch 2850 - 3000 (medium)
Aromatic C=C Stretch 1450 - 1600 (variable)
C-Br Stretch 500 - 600 (medium-strong)

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₂H₁₁BrO₂), the molecular weight is approximately 267.12 g/mol . A key feature in the mass spectrum would be the molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak would appear as a pair of peaks (an M⁺ and M+2 peak) of nearly equal intensity, separated by two mass units. Common fragmentation pathways would likely involve the loss of the bromine atom, loss of one or both carbonyl groups (as CO), and cleavage of the cyclohexane ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The 2-bromophenyl group contains a π-electron system that will absorb UV light, leading to π→π* transitions. These are typically observed in the 200–300 nm range. researchgate.net The carbonyl groups of the cyclohexane-1,3-dione moiety also have non-bonding electrons (n electrons) and can undergo n→π* transitions, which are generally weaker and occur at longer wavelengths, potentially overlapping with the aromatic absorptions. The exact position and intensity of the absorption maxima (λ_max) would be influenced by the solvent used for the analysis.

X-ray Absorption Fine Structure (XAFS) Studies

X-ray Absorption Fine Structure (XAFS) is a technique that can provide detailed information about the local atomic environment of a specific element. For this compound, an XAFS study focusing on the bromine K-edge would yield precise information about the Br-C bond length and the coordination number and distances to the nearest neighboring atoms. This technique is particularly useful for probing the immediate environment of the heteroatom within the molecular structure. No XAFS studies for this specific compound have been reported in the surveyed literature.

X-ray Crystallography for Molecular and Supramolecular Architecture

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles.

The analysis would confirm the connectivity of the atoms and reveal the conformation of the cyclohexane-1,3-dione ring (e.g., chair, boat, or twist-boat). Furthermore, it would establish the relative orientation of the 2-bromophenyl substituent with respect to the cyclohexane ring.

In addition to the molecular structure, X-ray crystallography elucidates the supramolecular architecture, which is how the molecules pack together in the crystal lattice. This includes identifying intermolecular interactions such as hydrogen bonds (if any), halogen bonds (involving the bromine atom), or π-π stacking between the aromatic rings of adjacent molecules. For instance, studies on similar molecules like 3-(2-bromophenyl)-1,5-di-p-tolylpentane-1,5-dione have detailed the non-planar nature of the molecule and the specific dihedral angles between its phenyl rings. researchgate.net A similar analysis for this compound would provide invaluable insight into its solid-state structure and properties.

Single Crystal X-ray Diffraction (SC-XRD) Analysis

The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of individual atoms can be determined. This leads to the precise measurement of bond lengths, bond angles, and torsion angles, ultimately revealing the molecule's conformation and its arrangement within the crystal lattice.

For a compound like this compound, SC-XRD would be instrumental in confirming the connectivity of the atoms and providing detailed geometric parameters. The data table below illustrates typical crystallographic parameters that would be determined from such an analysis.

ParameterDescriptionExample Value (Hypothetical)
Chemical FormulaThe elemental composition of the molecule.C12H11BrO2
Formula WeightThe mass of one mole of the compound.267.12 g/mol
Crystal SystemThe symmetry system of the crystal lattice.Monoclinic
Space GroupThe specific symmetry group of the crystal.P21/c
a, b, c (Å)The lengths of the unit cell axes.a = 9.6, b = 21.8, c = 10.9
α, β, γ (°)The angles between the unit cell axes.α = 90, β = 109.3, γ = 90
Volume (ų)The volume of the unit cell.2159.3
ZThe number of molecules in the unit cell.4
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.~0.05

Determination of Molecular Geometry and Conformation

The molecular geometry and conformation of this compound are critical to its properties. The cyclohexane-1,3-dione ring is not planar and can adopt several conformations, such as a chair, boat, or twist-boat form. In a related structure, 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione, the cyclohexane-1,3-dione ring was found to have a twist-boat conformation. nih.gov The conformation is influenced by the steric and electronic effects of its substituents. The bulky 2-bromophenyl group at the 5-position likely plays a significant role in determining the preferred conformation of the cyclohexane ring.

SC-XRD data would provide precise dihedral angles, defining the puckering of the cyclohexane ring and the orientation of the 2-bromophenyl substituent relative to the dione (B5365651) ring. The dihedral angle between the plane of the phenyl ring and a mean plane of the cyclohexane ring would be a key parameter. For instance, in 3-(2-bromophenyl)-1,5-di-p-tolylpentane-1,5-dione, the dihedral angles between the central benzene (B151609) ring and the two p-methylphenyl rings are significant, indicating a non-planar molecule. researchgate.net This is often due to steric hindrance caused by substituents. researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, collectively determine the stability and physical properties of the crystal. For this compound, several types of interactions are anticipated.

Hydrogen Bonding: The presence of carbonyl groups (C=O) in the cyclohexane-1,3-dione moiety makes them potential hydrogen bond acceptors. While the diketo form lacks traditional hydrogen bond donors, weak C-H···O interactions are possible. If the molecule exists in its enol tautomeric form, the hydroxyl group (-OH) would be a strong hydrogen bond donor, leading to the formation of robust hydrogen-bonded networks, such as dimers or chains. nih.gov

Halogen Bonding: The bromine atom on the phenyl ring can participate in halogen bonding. This is a directional interaction between a region of positive electrostatic potential on the halogen atom (the σ-hole) and a nucleophilic region on an adjacent molecule, such as a carbonyl oxygen. This type of interaction can play a significant role in directing the crystal packing.

Investigation of Crystallographic Disorder and Tautomeric Forms

Crystallographic Disorder: In some crystals, molecules or parts of molecules may not occupy a single, well-defined position but are distributed over two or more sites. This phenomenon, known as crystallographic disorder, can be identified and modeled during the refinement of the crystal structure from SC-XRD data. For this compound, potential disorder could involve the conformation of the flexible cyclohexane ring or the orientation of the 2-bromophenyl group.

Tautomeric Forms: Cyclohexane-1,3-dione and its derivatives can exist in equilibrium between the diketo form and one or more enol forms. researchgate.net This keto-enol tautomerism is a crucial aspect of their chemistry. researchgate.net In the solid state, it is possible for one tautomer to be exclusively present, or for both to co-exist within the crystal lattice. ruc.dk The presence of a particular tautomer can be influenced by factors such as intramolecular hydrogen bonding, which can stabilize the enol form, and the intermolecular interactions that favor a specific packing arrangement. nih.govchemrxiv.org

SC-XRD is a powerful tool for distinguishing between tautomers in the solid state. By precisely locating the positions of hydrogen atoms, particularly the one associated with the enolic hydroxyl group, the predominant tautomeric form in the crystal can be unambiguously determined. In cases where both tautomers are present, it may manifest as crystallographic disorder.

Computational and Theoretical Investigations of 5 2 Bromophenyl Cyclohexane 1,3 Dione Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For a novel or unstudied compound like 5-(2-Bromophenyl)cyclohexane-1,3-dione, DFT studies would be instrumental in providing fundamental insights.

Optimization of Molecular Geometry and Electronic Structure

A foundational step in computational chemistry, geometric optimization seeks to find the arrangement of atoms in a molecule that corresponds to the lowest energy state. For this compound, this would involve determining the most stable conformation of the cyclohexane-1,3-dione ring and the orientation of the 2-bromophenyl substituent. This analysis would yield precise bond lengths, bond angles, and dihedral angles. The electronic structure, including the distribution of electron density and electrostatic potential, would also be elucidated.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Intracharge Transfer)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity. Analysis of the spatial distribution of these orbitals would reveal the likely sites for nucleophilic and electrophilic attack and provide insights into potential intramolecular charge transfer characteristics.

Prediction of Vibrational Frequencies and Spectroscopic Parameters

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectral bands. By simulating the vibrational spectrum of this compound, researchers could assign theoretical vibrational modes to experimentally observed spectral peaks, aiding in the structural characterization of the compound.

Nuclear Independent Chemical Shift (NICS) Calculations

Nuclear Independent Chemical Shift (NICS) is a computational method used to assess the aromaticity of a molecule or a specific ring within a molecule. For this compound, NICS calculations could be performed for the phenyl ring to quantify its aromatic character and to understand how the substituents might influence it.

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a broad range of computational techniques to model and predict the behavior of molecules. Molecular docking is a specific application that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a compound like this compound, docking studies would typically be employed to investigate its potential as a ligand for a specific biological target, such as an enzyme or a receptor. This would involve predicting the binding mode and estimating the binding affinity, providing insights into its potential pharmacological activity. Such studies on various cyclohexane-1,3-dione derivatives have been conducted to explore their therapeutic potential.

In Silico Molecular Docking Methodologies with Biological Targets

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction of a ligand with its biological target, typically a protein or enzyme. For this compound, molecular docking studies could be employed to explore its potential as an inhibitor for various enzymes implicated in disease.

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. Computational tools are then used to fit the ligand into the binding site of the protein in various orientations and conformations. tbzmed.ac.ir A scoring function is applied to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding. tbzmed.ac.ir

For instance, derivatives of cyclohexane-1,3-dione have been investigated as potential inhibitors of enzymes such as c-Met kinase. nih.gov A hypothetical docking study of this compound against a specific kinase, for example, would involve preparing the crystal structure of the kinase and then docking the compound into its active site. The results would provide insights into the potential inhibitory activity and guide the design of more potent analogs.

Computational Analysis of Ligand-Receptor Binding Interactions

Following molecular docking, a detailed analysis of the ligand-receptor binding interactions is crucial for understanding the basis of molecular recognition. This analysis focuses on identifying the specific types of interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.gov

For this compound, the bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that can contribute significantly to binding affinity. The phenyl ring can engage in π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket. The dione (B5365651) moiety is capable of forming hydrogen bonds with appropriate donor or acceptor groups in the receptor.

A computational analysis would typically generate a 2D or 3D representation of the binding site, highlighting the key amino acid residues involved in the interaction. This information is invaluable for structure-activity relationship (SAR) studies, where the goal is to understand how chemical modifications to the ligand affect its binding affinity and biological activity. nih.gov

Below is a hypothetical table summarizing potential binding interactions for this compound with a hypothetical protein target.

Interaction TypeLigand GroupReceptor ResidueDistance (Å)
Hydrogen BondCarbonyl OxygenLYS 1232.8
Hydrogen BondCarbonyl OxygenASN 1503.1
Halogen BondBromineGLU 175 (backbone C=O)3.0
HydrophobicPhenyl RingPHE 201, TRP 2103.5 - 4.0

Mechanistic Computational Studies

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, providing details that are often difficult or impossible to obtain through experimental means alone.

Elucidation of Reaction Pathways and Transition State Structures

Theoretical calculations, particularly using Density Functional Theory (DFT), can be used to map out the potential energy surface of a reaction involving this compound. This allows for the elucidation of plausible reaction pathways and the identification of all stationary points, including reactants, products, intermediates, and transition states. semanticscholar.org

For example, in a study of the bromination of a related compound, cyclohexa-1,3-diene, computational methods could be used to model the stepwise addition of bromine, identifying the structures of the intermediate bromonium ion and the transition states leading to its formation and subsequent ring-opening. nih.gov For this compound, one could investigate reactions such as electrophilic aromatic substitution on the bromophenyl ring or reactions involving the dione functionality. The calculated geometries of the transition state structures provide a snapshot of the bond-breaking and bond-forming processes.

Identification of Rate-Determining Steps

Reaction StepReactantsTransition StateProductsActivation Energy (kcal/mol)
Step 1A + BTS1Intermediate C15.2
Step 2Intermediate CTS2Intermediate D22.5
Step 3Intermediate D + ETS3Final Product F12.8

In this hypothetical reaction, Step 2 would be the rate-determining step due to its higher activation energy.

Theoretical Rationalization of Reactivity and Selectivity

Computational methods can provide a theoretical basis for the observed reactivity and selectivity (chemo-, regio-, and stereoselectivity) in chemical reactions. By comparing the activation energies of competing reaction pathways, one can predict which product is kinetically favored. semanticscholar.org Similarly, by comparing the thermodynamic stabilities of the possible products, the thermodynamically favored product can be identified.

For reactions involving this compound, DFT calculations could be used to explain, for instance, why a particular regioisomer is formed preferentially in an electrophilic substitution reaction. This would involve calculating the energies of the transition states leading to the different possible isomers. The pathway with the lowest energy barrier would be the most favorable.

Investigation of Radical Pathways and Intermediates

While many organic reactions proceed through ionic intermediates, some may involve radical pathways, especially under photochemical or high-temperature conditions. Computational chemistry is well-suited to study these highly reactive species. Methods such as unrestricted DFT can be used to model the electronic structure and geometry of radical intermediates and the transition states for their formation and subsequent reactions.

For this compound, one could investigate the possibility of radical-mediated reactions, such as a radical-initiated cyclization or polymerization. Computational studies could help to identify the most stable radical intermediates and map out the potential energy surface for the radical chain reaction, providing insights into the feasibility and potential outcomes of such pathways.

Advanced Applications in Organic Synthesis and Derivatization

Building Blocks for Heterocyclic Systems

The unique arrangement of functional groups in 5-(2-Bromophenyl)cyclohexane-1,3-dione allows it to participate in numerous cyclization and multicomponent reactions, leading to the formation of diverse heterocyclic frameworks that are of significant interest in medicinal chemistry.

Synthesis of Xanthene and Dioxo-xanthene Derivatives

Xanthene and its derivatives are an important class of oxygen-containing heterocycles with a broad spectrum of biological activities. nih.gov The synthesis of 1,8-dioxo-octahydroxanthene frameworks typically involves the acid- or base-catalyzed condensation of an aromatic aldehyde with two equivalents of a cyclic 1,3-dione. aip.orgijcrt.org In this context, this compound can serve as the dione (B5365651) component.

The general reaction mechanism proceeds through an initial Knoevenagel condensation between the aldehyde and one molecule of the dione, followed by a Michael addition of a second dione molecule to the resulting α,β-unsaturated ketone. Subsequent cyclization and dehydration yield the final xanthene derivative. researchgate.net The use of various catalysts, including trimethylsilyl (B98337) chloride, montmorillonite (B579905) K10, and metal nanoparticles, has been reported to facilitate this transformation under various conditions, including solvent-free approaches. ijcrt.orgrsc.org

AldehydeDione ComponentCatalystProduct
Aromatic Aldehydes1,3-Cyclohexanedione (B196179)Acid/Base9-Aryl-hexahydro-1H-xanthene-1,8(2H)-dione
4-Bromobenzaldehyde1,3-CyclohexanedioneLemon Juice (Citric Acid)9-(4-Bromophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione aip.org
Various Aldehydes5,5-Dimethylcyclohexane-1,3-dioneFeCl3·6H2OSpirooxindole-linked Xanthene derivatives researchgate.net

This table presents examples of xanthene synthesis using parent 1,3-diones, illustrating the general applicability of the method.

Construction of Polyhydroquinoline and Pyrimidoquinoline Frameworks

Polyhydroquinolines represent a significant class of nitrogen-containing heterocycles, with many derivatives exhibiting cardiovascular and other medicinal properties. oszk.hu Their synthesis is often achieved through the one-pot, four-component Hantzsch condensation. This reaction involves the condensation of an aldehyde, a 1,3-dicarbonyl compound, a β-ketoester (such as ethyl acetoacetate), and a nitrogen source, typically ammonium (B1175870) acetate (B1210297). jrmds.inresearchgate.net this compound is a suitable 1,3-dicarbonyl substrate for this reaction, leading to polyhydroquinolines with a 2-bromophenyl substituent. The reaction is efficient under solvent-free conditions or with the use of various catalysts like cobalt(II) complexes or nanoparticles. jrmds.injsynthchem.com

Pyrimido[4,5-b]quinolines, which are tricyclic fused heterocyclic systems, can also be synthesized using 1,3-cyclohexanedione precursors. An efficient multicomponent reaction for their synthesis involves heating a mixture of a 1,3-dione, an aromatic aldehyde, and 2,6-diaminopyrimidin-4-one in the presence of a catalyst. nih.gov This methodology allows for the construction of complex frameworks with potential biological relevance. phcogj.com

AldehydeDione ComponentOther ReactantsProduct Class
Aromatic AldehydesDimedoneEthyl acetoacetate, Ammonium acetatePolyhydroquinoline jrmds.in
3-Bromo-benzaldehydeDimedoneEthyl acetoacetate, Ammonium acetateEthyl 4-(3-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate jrmds.in
Aromatic Aldehydes1,3-Cyclohexanedione2,6-Diamino-pyrimidin-4(1H)-one2-Amino-5-aryl-pyrimido[4,5-b]quinoline-dione nih.gov

This table showcases the versatility of the Hantzsch and related reactions for constructing quinoline (B57606) frameworks from 1,3-diones.

Formation of Imidazo[1,2-f]phenanthridines

Imidazo[1,2-f]phenanthridines are complex, N-fused polycyclic aromatic compounds. Research has demonstrated a synthetic route to these molecules involving the reaction of 2-(2-bromoaryl)imidazoles with cyclohexane-1,3-diones. nih.govacs.org This reaction is catalyzed by a recyclable magnetic metal-organic framework (MOF), specifically Fe3O4@SiO2@MOF-199, in the presence of a base. acs.orgresearchgate.net The process involves a C-C coupling and subsequent cyclization to yield 6,7-dihydroimidazo[1,2-f]phenanthridin-8(5H)-ones. figshare.com These intermediates can then be aromatized in a one-pot sequence involving reduction, dehydration, and oxidation to afford the final imidazo[1,2-f]phenanthridines. nih.govacs.org

It is important to note that in this specific reported synthesis, the bromoaryl moiety is located on the imidazole (B134444) reactant, while the 1,3-dione component is typically unsubstituted or carries other substituents. acs.org This method could potentially be applied to the synthesis of Zephycandidine A, a compound known for its anti-tumor activity. researchgate.netfigshare.com

Derivatization to Fused Pyran and Pyridine (B92270) Analogs

Fused pyran and pyridine rings are common structural motifs in pharmacologically active molecules. nih.govespublisher.com Multi-component reactions (MCRs) provide a highly efficient pathway to these systems starting from 1,3-diones. The synthesis of fused pyran derivatives, such as tetrahydro-4H-chromenes, can be achieved through a three-component reaction of this compound, an aromatic aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326) or ethyl cyanoacetate. nih.govresearchgate.net

Similarly, fused pyridine analogs can be produced through related MCRs, often by including ammonium acetate as the nitrogen donor in the reaction mixture. nih.govnih.gov These reactions are versatile and can be catalyzed by simple bases like triethylamine (B128534) or conducted under catalyst-free conditions. nih.govresearchgate.net

Dione ComponentAldehydeActive Methylene SourceCatalyst/ConditionsProduct Class
Cyclohexane-1,3-dione derivativeAromatic AldehydesMalononitrileTriethylamineFused Pyran (Chromene) nih.govresearchgate.net
Cyclohexane-1,3-dione derivativeAromatic AldehydesEthyl cyanoacetateAmmonium acetateFused Pyridine nih.govresearchgate.net

This table illustrates the general multicomponent approach to fused pyran and pyridine systems from 1,3-diones.

Synthesis of 1,2,4-Triazine (B1199460) Derivatives

The 1,2,4-triazine core is a key feature in many compounds with a wide range of biological activities. ijpsr.info Cyclohexane-1,3-diones serve as valuable starting materials for the synthesis of novel 1,2,4-triazine derivatives. nih.govcu.edu.eg A common synthetic strategy involves the initial reaction of the dione with a diazonium salt, such as 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-diazonium chloride, to form a key hydrazinyl intermediate. nih.govresearchgate.net

This intermediate is a versatile precursor for further heterocyclization. For example, reaction with phenylisothiocyanate can lead to the formation of a tetrahydrobenzo[e] nih.govresearchgate.netnih.govtriazine derivative. nih.govresearchgate.net This approach highlights the utility of this compound in generating complex, multi-ring heterocyclic systems.

Intermediates for Diverse Complex Organic Molecules

Beyond its use in the direct synthesis of the heterocyclic systems detailed above, this compound is a valuable intermediate for constructing a broader range of complex organic molecules. The presence of the 2-bromophenyl group is particularly advantageous, as the carbon-bromine bond provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions.

Synthetic transformations such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to form new carbon-carbon or carbon-heteroatom bonds at the bromo-position. This allows for the strategic introduction of diverse substituents and the elaboration of the molecule into more complex targets. The 1,3-dione moiety can also be further manipulated, serving as a precursor to enones, enol ethers, or other functional groups, thereby expanding its synthetic utility as a versatile molecular scaffold.

Enaminone Synthesis

The reaction of 1,3-dicarbonyl compounds, such as this compound, with primary or secondary amines is a well-established method for the synthesis of β-enaminones. nih.gov These compounds are valuable intermediates in organic synthesis, serving as precursors for various biologically active molecules and heterocycles. researchgate.net The synthesis is typically a condensation reaction where one of the ketone groups of the dione reacts with an amine to form an enamine, which is stabilized by conjugation with the remaining ketone group.

The general mechanism involves the tautomerization of the dione to its enol form, followed by a nucleophilic attack by the amine and subsequent dehydration. researchgate.net This reaction can often be performed under mild conditions, sometimes even without a catalyst in a suitable solvent like ethanol. nih.gov

Table 1: General Synthesis of Enaminones from Cyclohexane-1,3-dione Derivatives

Reactant 1 Reactant 2 Product
This compound Primary/Secondary Amine (e.g., Aniline) 3-Amino-5-(2-bromophenyl)cyclohex-2-en-1-one derivative
Cyclohexane-1,3-dione Ammonia 3-Aminocyclohex-2-en-1-one

Triquinane Formation

The 2-bromophenyl substituent on the cyclohexane-1,3-dione core makes this molecule an ideal precursor for intramolecular carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, such as the Intramolecular Heck Reaction (IMHR). researchgate.netwikipedia.org This reaction is a powerful tool for constructing complex polycyclic frameworks, including the 6-5-5-5 tetracyclic core of cyclohexane-angularly-fused triquinanes. wikipedia.org

For an IMHR to occur, an alkene must be tethered to the cyclohexane-1,3-dione ring. The reaction proceeds through the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by intramolecular migratory insertion of the tethered alkene into the newly formed palladium-carbon bond. A final β-hydride elimination step regenerates the double bond in a new position and the Pd(0) catalyst. libretexts.org This strategy allows for the efficient formation of five- or six-membered rings fused to the existing structure. wikipedia.org By carefully designing a substrate with an appropriate alkenyl side chain, the this compound moiety could be utilized to initiate a cyclization cascade leading to highly congested triquinane systems.

Benzophenanthridine and Hexahydrobenzo[a]phenanthridin-4-one Derivatives

Cyclohexane-1,3-diones are key starting materials in multi-component reactions (MCRs) for the synthesis of nitrogen-containing polyheterocycles. researchgate.netnih.govrsc.org Specifically, they are used to construct benzo-fused phenanthroline and acridine (B1665455) derivatives, which are structurally related to benzophenanthridines. researchgate.net

A common strategy involves a three-component condensation reaction between a cyclohexane-1,3-dione derivative, an aromatic amine, and an aldehyde. researchgate.net In the context of this compound, this reaction could be employed to synthesize complex hexahydrobenzo[a]phenanthridin-4-one structures. For instance, the condensation with naphthalen-2-amine and an appropriate aldehyde would lead to the formation of the tetracyclic core characteristic of these alkaloids. researchgate.net This approach is highly efficient, allowing for the rapid assembly of complex molecular architectures in a single step.

Table 2: Representative Three-Component Reaction for Benzo-fused Heterocycle Synthesis

Component 1 Component 2 Component 3 Product Class
This compound Naphthalen-2-amine Formaldehyde Hexahydrobenzo[a]phenanthridin-4-one derivative
Dimedone 6-Aminoquinoline Aromatic Aldehyde Tetrahydrobenzo[b] researchgate.netresearchgate.netphenanthrolin-11-one derivative

Compounds with Potential in Agrochemical Research

Cyclohexane-1,3-dione derivatives are a well-known class of compounds in agrochemical research, with many exhibiting significant herbicidal activity. google.com Their primary mode of action is the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). researchgate.net This enzyme is crucial in plants for the biosynthesis of plastoquinone, an essential cofactor for carotenoid production. Inhibition of HPPD leads to a depletion of carotenoids, causing the characteristic bleaching of new foliage in susceptible plants. researchgate.net

The 1,3-dione moiety is a key structural feature required for HPPD inhibitory activity, as it chelates the ferrous ion in the enzyme's active site. researchgate.netnih.gov The substituent at the 5-position of the cyclohexane (B81311) ring, in this case, the 2-bromophenyl group, plays a crucial role in modulating the compound's efficacy and selectivity. Research on related 2-acyl-cyclohexane-1,3-diones has shown that the nature of the side chain significantly influences the inhibitory potency. researchgate.net Furthermore, various derivatives of cyclohexane-1,3-dione have been investigated for their antifungal and antimicrobial properties, indicating a broader potential for this chemical class in crop protection. google.commdpi.com

Role as a Derivatizing Agent in Analytical Chemistry

Beyond its role in synthesis, the cyclohexane-1,3-dione scaffold is a valuable tool in analytical chemistry, particularly for the detection and quantification of small molecules.

Application in Aldehyde Analysis through Derivatization

Cyclohexane-1,3-dione (CHD) has been successfully employed as a derivatizing agent for the analysis of low molecular weight aldehydes, which are important compounds in food, beverage, and environmental samples. The dione reacts with aldehydes to form stable derivatives that can be easily separated and detected using techniques like micellar electrokinetic chromatography with diode array detection (MEKC-DAD).

The derivatization reaction is highly selective for aldehydes, and each aldehyde forms a single, distinct derivative, simplifying analysis. The resulting products exhibit strong UV absorbance (around 260 nm), which allows for sensitive detection. Compared to other derivatizing agents, CHD offers several advantages, including good stability, high water solubility, enhanced sensitivity, and simpler preparation steps with fewer impurities.

Table 3: Performance of Cyclohexane-1,3-dione (CHD) in Aldehyde Derivatization for MEKC Analysis

Analyte Limit of Detection (LOD) (mg/L)
Formaldehyde 0.01 - 0.7
Acetaldehyde 0.01 - 0.7
Propionaldehyde 0.01 - 0.7
Valeraldehyde 0.01 - 0.7

(Data reflects the range of LODs reported for the general method)

Mechanistic Studies of Reactions Involving 5 2 Bromophenyl Cyclohexane 1,3 Dione and Its Derivatives

Mechanistic Pathways of Michael Addition Reactions

The Michael addition, a cornerstone of carbon-carbon bond formation, utilizes the nucleophilic character of the 5-(2-Bromophenyl)cyclohexane-1,3-dione enolate. The reaction proceeds through a well-defined, base-catalyzed pathway. researchgate.netnih.gov

The reaction is initiated by a base, which abstracts one of the acidic α-protons located between the two carbonyl groups (at the C2 position) of the cyclohexane-1,3-dione ring. libretexts.org This deprotonation is highly favorable due to the pKa of these protons, which is lowered by the inductive effect and resonance stabilization provided by the adjacent dicarbonyl functionality. studycorgi.com The resulting species is a resonance-stabilized enolate ion, which is a soft nucleophile. masterorganicchemistry.com

The mechanism proceeds as follows:

Deprotonation : A base (B:) removes a proton from the α-carbon (C2) of the dione (B5365651), creating a resonance-stabilized enolate ion. The negative charge is delocalized over the α-carbon and the two carbonyl oxygen atoms.

Nucleophilic Attack : The enolate ion, acting as the Michael donor, attacks the electrophilic β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). youtube.com This conjugate addition results in the formation of a new carbon-carbon bond and generates a new enolate intermediate from the Michael acceptor. masterorganicchemistry.comyoutube.com

Protonation : The newly formed enolate is then protonated by the conjugate acid of the base (HB) or a protic solvent, yielding the initial Michael adduct. libretexts.org

Tautomerization : If the protonation occurs on the oxygen atom, the resulting enol will tautomerize to the more stable keto form to yield the final 1,5-dicarbonyl product. libretexts.org

Following the initial Michael addition, the resulting adduct can exist as a stable 1,5-dicarbonyl compound. However, under certain conditions, particularly with specific Michael acceptors like nitro-olefins, the intermediate can undergo subsequent intramolecular rearrangements. rsc.org For instance, studies on analogous Michael adducts of cyclohexane-1,3-dione have shown that the intermediate can cyclize. The oxygen of one of the carbonyl groups can attack the carbon bearing the nitro group substituent, leading to the formation of a five-membered heterocyclic ring. Subsequent elimination and tautomerization can yield stable benzofuran-4(5H)-one derivatives. rsc.org This demonstrates that the initial adduct is not always the thermodynamic endpoint and can serve as a precursor to more complex heterocyclic systems.

Intramolecular Cyclization Mechanisms and Driving Forces

The presence of the 2-bromophenyl substituent provides a reactive handle for intramolecular cyclization, a powerful strategy for constructing fused polycyclic systems. These reactions are typically mediated by transition metal catalysts and are driven by the formation of thermodynamically stable products. wikipedia.org

A common transformation is the palladium- or copper-catalyzed intramolecular C-C or C-O bond formation to produce a dibenzofuranone core. The mechanism for a palladium-catalyzed Heck-type cyclization is illustrative:

Oxidative Addition : A low-valent palladium(0) catalyst oxidatively inserts into the carbon-bromine bond of the 2-bromophenyl group. This is often the rate-determining step and results in the formation of an arylpalladium(II) intermediate. divyarasayan.org

Intramolecular Insertion (Carbopalladation) : The aryl group attached to the palladium center then adds across the double bond of the enol form of the cyclohexane-1,3-dione ring. This intramolecular reaction is favored due to the proximity of the reacting groups, a key advantage of intramolecular processes. wikipedia.org The cyclization typically proceeds in a 5-exo-trig or 6-endo-trig fashion, with the former often being kinetically favored. divyarasayan.org

β-Hydride Elimination : Following the insertion, a β-hydride elimination from the resulting alkylpalladium intermediate regenerates the double bond within the newly formed ring system and produces a hydridopalladium(II) species.

Reductive Elimination/Base-Promoted Regeneration : The hydridopalladium(II) species, in the presence of a base, reductively eliminates to regenerate the active Pd(0) catalyst, completing the catalytic cycle.

The primary driving force for this cyclization is the formation of a stable, conjugated tricyclic aromatic system. The entropic benefit of an intramolecular reaction, which has a lower activation energy barrier compared to its intermolecular counterpart, also contributes significantly. wikipedia.org

Role of Catalysis in Directing Reaction Mechanisms

Catalysis is pivotal in controlling the reaction pathways of this compound, enabling transformations that would otherwise be kinetically or thermodynamically unfavorable.

In Michael additions , the catalyst is typically a base (e.g., an alkoxide, amine, or hydroxide) whose role is to generate the nucleophilic enolate in sufficient concentration to initiate the reaction. researchgate.net The choice and stoichiometry of the base can influence the reaction rate and equilibrium position.

In intramolecular cyclizations , transition metal catalysts are essential.

Palladium Catalysts : Systems like Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ are commonly used. mdpi.commdpi.com The choice of ligands (e.g., phosphines like dppe) is crucial as they modulate the catalyst's stability, solubility, and reactivity, thereby influencing the efficiency of the oxidative addition and subsequent steps. encyclopedia.pub

Copper Catalysts : Copper(I) salts (e.g., CuI, CuBr) are often used, sometimes in the presence of ligands like 1,10-phenanthroline. researchgate.netacs.org The mechanism for copper-catalyzed C-O cyclization (an Ullmann-type coupling) can be complex. It may involve the formation of a copper(I) alkoxide with the enol, followed by oxidative addition to the aryl bromide to form a Cu(III) intermediate, which then undergoes reductive elimination to form the C-O bond and regenerate the active catalyst. acs.orgnih.govacs.org

The table below summarizes the roles of different catalysts in key transformations.

Reaction TypeCatalyst ClassSpecific ExamplesMechanistic Role
Michael Addition Base CatalysisNaOEt, DBU, Et₃NDeprotonation to form the nucleophilic enolate ion. researchgate.net
Intramolecular C-C Cyclization (Heck-type) Palladium CatalysisPd(OAc)₂, Pd(PPh₃)₄Facilitates oxidative addition to the C-Br bond, followed by intramolecular carbopalladation and reductive elimination. divyarasayan.org
Intramolecular C-O Cyclization (Ullmann-type) Copper CatalysisCuI, CuBrForms a copper alkoxide and facilitates coupling with the aryl bromide, likely via a Cu(I)/Cu(III) cycle. acs.orgnih.gov

Examination of Radical Processes in Synthetic Transformations

Beyond ionic and organometallic pathways, the 2-bromophenyl group can also participate in radical reactions to achieve intramolecular cyclization. These transformations are typically initiated by radical initiators that promote the homolytic cleavage of the carbon-bromine bond. rsc.orgnih.gov

A common method involves the use of a radical initiator such as Azobisisobutyronitrile (AIBN) in conjunction with a radical mediator like tributyltin hydride (Bu₃SnH). libretexts.orgprinceton.edu

Initiation : Upon heating, AIBN decomposes to release nitrogen gas and form two cyanoisopropyl radicals. numberanalytics.comyoutube.com These radicals then abstract a hydrogen atom from Bu₃SnH to generate the chain-propagating tributyltin radical (Bu₃Sn•).

Propagation :

The tributyltin radical abstracts the bromine atom from this compound. This halogen abstraction is a fast process that results in the formation of stable Bu₃SnBr and a new aryl radical centered on the phenyl ring. libretexts.org

This highly reactive aryl radical then rapidly adds intramolecularly to a site of unsaturation. The attack can occur at one of the carbonyl carbons or, more likely, at the double bond of the enol tautomer of the dione ring.

The resulting cyclic radical intermediate then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the final cyclized product and regenerate the tributyltin radical, which continues the chain reaction. princeton.edu

This radical pathway offers an alternative to transition-metal-catalyzed methods and can be advantageous for substrates that are sensitive to metals or harsh reaction conditions. nih.gov

Future Research Directions for 5 2 Bromophenyl Cyclohexane 1,3 Dione

Development of Novel and Sustainable Synthetic Methodologies

A primary area of future research will be the development of efficient, high-yield, and environmentally benign methods for the synthesis of 5-(2-Bromophenyl)cyclohexane-1,3-dione. Current strategies for creating 5-aryl cyclohexane-1,3-diones often rely on multi-step sequences, such as the Michael addition followed by an intramolecular Claisen condensation. researchgate.netstudycorgi.com

A plausible synthetic approach could involve the base-catalyzed Michael addition of a malonic ester to 2-bromo-chalcone (itself prepared from 2-bromobenzaldehyde (B122850) and acetone), followed by cyclization, hydrolysis, and decarboxylation. Future research should focus on optimizing this pathway and exploring novel, more sustainable alternatives. This includes the investigation of one-pot procedures that minimize waste and purification steps. google.com Green chemistry principles could be applied by exploring reactions in aqueous media or under solvent-free conditions, potentially using biodegradable catalysts like citric acid, which has been shown to be effective in related condensations. researchgate.net

Table 1: Proposed Synthetic Pathway for this compound

StepStarting MaterialsReagents & ConditionsIntermediate/Product
12-Bromobenzaldehyde, Acetone (B3395972)Base (e.g., NaOH), EtOH(E)-4-(2-Bromophenyl)but-3-en-2-one (A Chalcone)
2Chalcone from Step 1, Diethyl malonateBase (e.g., NaOEt), EtOHMichael Adduct
3Michael Adduct from Step 2Base (e.g., NaOEt), Heat (Intramolecular Claisen Condensation)Cyclized β-keto ester
4Cyclized β-keto ester from Step 3Aqueous Acid (e.g., H₂SO₄), Heat (Hydrolysis & Decarboxylation)This compound

Exploration of Undiscovered Reactivity Patterns and Selectivity Control

The bifunctional nature of this compound offers a rich landscape for exploring novel chemical transformations. Future research should systematically investigate the reactivity of both the dione (B5365651) ring and the bromophenyl group.

Reactivity of the Cyclohexane-1,3-dione Core: The dione moiety exists in equilibrium between its keto and enol tautomers. wikipedia.orgcdnsciencepub.com The acidic methylene (B1212753) group at the C2 position is a prime site for electrophilic substitution and condensation reactions, such as the Knoevenagel condensation. alliedacademies.org The two carbonyl groups can also participate in cyclization reactions with dinucleophiles like hydrazines or diamines to form fused heterocyclic systems. alliedacademies.org

Reactivity of the 2-Bromophenyl Group: The carbon-bromine bond is a versatile functional handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations. fiveable.mesigmaaldrich.comresearchgate.net These reactions allow for the precise introduction of aryl, alkynyl, vinyl, and amino groups, respectively. Furthermore, the ortho-disposition of the bromine atom and the cyclohexane (B81311) ring opens avenues for intramolecular cyclization reactions, potentially leading to novel tricyclic and polycyclic frameworks. nih.govacs.org For instance, an intramolecular Heck reaction could be explored to form a new carbon-carbon bond between the phenyl ring and the dione system.

Table 2: Potential Cross-Coupling Reactions

Reaction TypeCoupling PartnerCatalyst System (Example)Expected Product Class
Suzuki-MiyauraArylboronic acid (Ar-B(OH)₂)Pd(PPh₃)₄, Base5-(Biphenyl-2-yl)cyclohexane-1,3-dione derivatives
SonogashiraTerminal alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuI, Base5-(2-(Alkynyl)phenyl)cyclohexane-1,3-dione derivatives
HeckAlkene (e.g., Styrene)Pd(OAc)₂, P(o-tolyl)₃, Base5-(2-Styrylphenyl)cyclohexane-1,3-dione derivatives
Buchwald-HartwigAmine (R₂NH)Pd₂(dba)₃, Ligand (e.g., BINAP), Base5-(2-(Dialkylamino)phenyl)cyclohexane-1,3-dione derivatives

Advanced Computational Modeling for Structure-Reactivity Relationships and Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), will be an invaluable tool for predicting and understanding the behavior of this compound. whiterose.ac.uk Future theoretical studies should focus on several key areas.

First, the keto-enol tautomerism of the dione ring can be modeled to determine the relative stabilities of the different tautomers in various solvents, providing insight into its dominant reactive form. acs.orgorientjchem.org Second, DFT calculations can elucidate the mechanisms of potential reactions. For example, modeling the oxidative addition of the C-Br bond to a palladium(0) complex would provide activation energies and transition state geometries, aiding in the optimization of cross-coupling conditions. rsc.orgacs.org Similarly, the feasibility and stereochemical outcomes of intramolecular cyclization pathways could be predicted. acs.org

Finally, computational methods can establish structure-reactivity relationships. By calculating electronic properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and mapping the molecular electrostatic potential, researchers can predict the most likely sites for nucleophilic and electrophilic attack. This in silico screening can guide experimental design, saving time and resources. nih.gov

Table 3: Potential Parameters for Computational Investigation (DFT)

Area of StudyParameter/CalculationAnticipated Insight
TautomerismRelative Gibbs Free Energy (ΔG) of keto vs. enol formsPrediction of the predominant tautomer in different environments
Reaction MechanismTransition State (TS) energy barriers (Eₐ) for cross-couplingUnderstanding reaction kinetics and catalyst efficiency
Electronic StructureHOMO-LUMO energy gapInformation on chemical reactivity and electronic transitions
Reactivity PredictionMolecular Electrostatic Potential (MEP) mapIdentification of electron-rich and electron-poor regions for attack

Strategic Derivatization for Expanded Synthetic Utility and Scaffold Diversity

The true potential of this compound lies in its use as a versatile scaffold for the creation of diverse and complex molecular libraries. Future research should focus on a systematic derivatization strategy that leverages the reactivity of both of its functional components.

Derivatization of the dione ring can provide access to a host of fused heterocyclic systems. For example, reaction with hydrazine (B178648) derivatives can yield fused pyrazoles, while condensation with o-phenylenediamine (B120857) could produce benzodiazepine-like structures. researchgate.netnih.gov These heterocyclic cores are prevalent in many biologically active compounds. ijpsr.com

Simultaneously, the 2-bromophenyl moiety can be functionalized using the cross-coupling reactions outlined previously. A strategic, multi-step approach could involve first modifying the dione ring and then performing a cross-coupling reaction, or vice versa. This dual functionalization approach could generate novel molecular architectures that are not easily accessible through other means. For example, a Sonogashira coupling to introduce an alkyne, followed by an intramolecular reaction with one of the ketone groups, could lead to complex polycyclic ethers or lactones. This strategic derivatization can transform a relatively simple starting material into a library of structurally diverse compounds for screening in drug discovery and materials science. mdpi.comairo.co.in

Table 4: Illustrative Examples of Strategic Derivatization

Initial Reaction SiteReagent/ReactionIntermediate ScaffoldSecondary ReactionFinal Product Class
Dione Ring (C2)Knoevenagel with Ar-CHO2-Arylidene-5-(2-bromophenyl)cyclohexane-1,3-dioneSuzuki CouplingHighly substituted biaryl derivatives
Phenyl RingSonogashira with HC≡C-R5-(2-(Alkynyl)phenyl)cyclohexane-1,3-dioneIntramolecular hydroalkoxylationFused furan (B31954) derivatives
Dione RingReaction with HydrazineFused Pyrazole-dioneBuchwald-Hartwig AminationAminated fused pyrazole (B372694) systems
Phenyl RingSuzuki Coupling with Heteroaryl-B(OH)₂5-(2-Heteroarylphenyl)cyclohexane-1,3-dioneReaction with DinucleophilesComplex polyheterocyclic systems

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(2-Bromophenyl)cyclohexane-1,3-dione, and how can reaction conditions be optimized?

  • Methodology :

  • Friedel-Crafts Acylation : React cyclohexane-1,3-dione with 2-bromobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Monitor temperature (40–60°C) to avoid side reactions like over-acylation .
  • Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling with pre-functionalized cyclohexane-1,3-dione derivatives and 2-bromophenyl boronic acid. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) for higher yields .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) improves purity (>95%) .
    • Key Data :
MethodYield (%)Purity (%)Reference
Friedel-Crafts65–7590–95
Suzuki Coupling70–8595–98

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

  • NMR Analysis :

  • ¹H NMR : Peaks at δ 2.5–3.0 ppm (cyclohexane-dione protons) and δ 7.2–7.8 ppm (aromatic protons from bromophenyl group). Coupling constants confirm substituent positions .
  • ¹³C NMR : Carbonyl signals at ~200–210 ppm; brominated aromatic carbons at ~120–130 ppm .
    • IR Spectroscopy : Strong C=O stretches at 1700–1750 cm⁻¹; C-Br stretch at 550–600 cm⁻¹ .
    • Mass Spectrometry : Molecular ion peak at m/z 282 (C₁₂H₁₁BrO₂⁺) with fragmentation patterns matching β-diketone cleavage .

Q. What preliminary biological assays are suitable for screening this compound?

  • Enzyme Inhibition Assays :

  • Test inhibition of p-hydroxyphenylpyruvate dioxygenase (HPPD) via UV-Vis spectroscopy, measuring substrate depletion at 340 nm .
    • Cytotoxicity Screening : Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM. Compare IC₅₀ values with controls .

Advanced Research Questions

Q. How does the bromophenyl substituent influence the compound’s reactivity in heterocyclic synthesis?

  • Mechanistic Insight :

  • The electron-withdrawing bromine enhances electrophilicity at the carbonyl groups, facilitating nucleophilic attacks (e.g., by amines or thiols) to form fused heterocycles like pyrazoles or thiophenes .
  • Example : React with hydrazine to yield bromophenyl-substituted pyrazole derivatives via cyclocondensation. Monitor reaction progress via TLC (Rf shift) .
    • Computational Support : DFT calculations (B3LYP/6-31G**) predict charge distribution and transition states for ring-forming reactions .

Q. What strategies resolve low yields in the synthesis of this compound derivatives?

  • Optimization Approaches :

  • Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 24 h) and improve yield by 15–20% using controlled microwave irradiation .
  • Protecting Groups : Temporarily protect diketone moieties with trimethylsilyl groups to prevent side reactions during functionalization .
    • Troubleshooting Data :
IssueSolutionYield ImprovementReference
DecompositionLower reaction temperature (40°C)+20%
Poor solubilityUse DMF as co-solvent+15%

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular Docking :

  • Use AutoDock Vina to simulate binding to HPPD (PDB: 1SQD). The bromophenyl group shows hydrophobic interactions with Phe-381 and His-226, while diketones coordinate Fe²⁺ in the active site .
    • ADME Prediction : SwissADME predicts moderate bioavailability (LogP = 2.8) and blood-brain barrier permeability, suggesting CNS activity potential .

Q. What analytical methods validate the compound’s stability under physiological conditions?

  • HPLC-MS Stability Study :

  • Incubate in simulated gastric fluid (pH 1.2) and PBS (pH 7.4) at 37°C. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) over 24 h .
    • Key Finding : >90% intact after 12 h in PBS; 70% degradation in acidic conditions due to diketone hydrolysis .

Contradictions and Challenges

  • Synthetic Yield Discrepancies : reports 65–75% yields for Friedel-Crafts acylation, while cites 70–85% for Suzuki coupling. This reflects differences in substrate reactivity and catalyst efficiency .
  • Biological Activity : While highlights HPPD inhibition, suggests neuroprotective effects via unrelated pathways. Further target validation (e.g., CRISPR screens) is needed .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.